molecular formula C9H15ClN2O B1306241 1-[2-(2-Chloro-ethoxy)-ethyl]-3,5-dimethyl-1H-pyrazole CAS No. 108223-78-5

1-[2-(2-Chloro-ethoxy)-ethyl]-3,5-dimethyl-1H-pyrazole

Cat. No.: B1306241
CAS No.: 108223-78-5
M. Wt: 202.68 g/mol
InChI Key: PCBUUPGQRUXOKI-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Classification

The compound this compound represents a systematically named heterocyclic organic molecule following International Union of Pure and Applied Chemistry guidelines for chemical nomenclature. The systematic name reflects the structural complexity of this molecule, which incorporates multiple functional groups arranged in a specific spatial configuration. The nomenclature begins with the core pyrazole ring system, designated as 1H-pyrazole to indicate the position of the nitrogen-bound hydrogen atom, followed by the 3,5-dimethyl substitution pattern that specifies methyl groups at positions 3 and 5 of the five-membered heterocyclic ring.

Comparative analysis with structurally related pyrazole derivatives reveals important insights into the structural features and chemical behavior of this compound. The parent compound 3,5-dimethylpyrazole serves as a fundamental reference point, with its well-established physical and chemical properties providing a baseline for understanding the effects of chain substitution. This parent compound exhibits a melting point of 105-108 degrees Celsius and a boiling point of 218 degrees Celsius, reflecting the hydrogen bonding capabilities and intermolecular interactions characteristic of substituted pyrazoles.

Comparison with 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole, which lacks the ether linkage present in the target compound, reveals the specific structural effects of the ethoxy group insertion. The chloroethyl derivative has a molecular weight of 158.63 daltons, significantly lower than the 202.68 daltons of the ethoxy-extended compound, demonstrating the substantial mass contribution of the additional ethoxy unit. This mass difference translates into altered physical properties, including modified volatility, solubility characteristics, and intermolecular interaction patterns. The ether linkage in the target compound introduces conformational flexibility and additional hydrogen bonding sites that are absent in the simpler chloroethyl derivative.

Further comparison with 4-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole illustrates the importance of substitution position on the pyrazole ring. While this compound shares the same molecular formula as the 1-substituted analog, the different attachment point significantly alters the molecular geometry and electronic distribution. The 4-position substitution places the chloroethyl chain in a different spatial relationship relative to the pyrazole nitrogens, potentially affecting hydrogen bonding patterns and conformational preferences. These positional isomers demonstrate how subtle structural changes can lead to significantly different chemical and physical properties within the same compound family.

The structural comparison also extends to related compounds such as 1-(2-chloroethyl)-5-methyl-1H-pyrazole, which contains only one methyl substitution on the pyrazole ring. This asymmetric substitution pattern results in a molecular weight of 144.60 daltons and potentially different symmetry properties compared to the 3,5-dimethyl derivatives. The reduced symmetry may influence crystal packing efficiency and intermolecular interaction patterns, providing insights into the structure-property relationships that govern pyrazole derivative behavior.

Analysis of pyrazole derivatives with carboxylic acid functionality, such as 1-(2-chloroethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid, reveals how additional polar functional groups can dramatically alter molecular properties. This carboxylated analog has a molecular weight of 202.64 daltons, very similar to the ethoxy derivative, but the carboxylic acid group introduces strong hydrogen bonding capabilities and pH-dependent ionization behavior that significantly differs from the neutral ether functionality. These comparisons highlight how the ethoxy group in the target compound provides a unique combination of conformational flexibility and moderate polarity without the strong ionization characteristics of carboxylic acids.

The comparative analysis reveals that the this compound represents a structurally optimized derivative that combines the favorable properties of the 3,5-dimethylpyrazole core with the extended functionality provided by the chloroethoxy chain. The ether linkage provides conformational flexibility while maintaining neutral character, and the terminal chlorine atom offers potential for further chemical modification or specific intermolecular interactions. This structural arrangement positions the compound as a versatile intermediate for synthetic applications while maintaining the beneficial properties associated with substituted pyrazole derivatives.

Properties

IUPAC Name

1-[2-(2-chloroethoxy)ethyl]-3,5-dimethylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClN2O/c1-8-7-9(2)12(11-8)4-6-13-5-3-10/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCBUUPGQRUXOKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCOCCCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 1-[2-(2-Chloro-ethoxy)-ethyl]-3,5-dimethyl-1H-pyrazole typically involves:

  • Construction of the 3,5-dimethylpyrazole core.
  • Alkylation or substitution to introduce the 1-[2-(2-chloro-ethoxy)-ethyl] side chain.

This approach leverages known pyrazole chemistry, including condensation reactions to form the pyrazole ring and nucleophilic substitution or alkylation to attach the chloroethoxyethyl group.

Preparation of 3,5-Dimethyl-1H-pyrazole Core

The 3,5-dimethylpyrazole nucleus is commonly synthesized by cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds such as pentane-2,4-dione (acetylacetone). This method is well-documented and provides high yields of the pyrazole ring with methyl substituents at the 3 and 5 positions.

  • Reaction conditions: Refluxing ethanol with catalytic glacial acetic acid.
  • Mechanism: Hydrazine reacts with the diketone to form the pyrazole ring via cyclocondensation.
  • Yields: Typically good to excellent yields (>70%) under optimized conditions.

This method is supported by studies on pyrazole synthesis where pentane-2,4-dione and hydrazine hydrate are used to afford 3,5-dimethylpyrazole derivatives efficiently.

Introduction of the 1-[2-(2-Chloro-ethoxy)-ethyl] Side Chain

The key functionalization step involves attaching the 2-(2-chloro-ethoxy)-ethyl substituent at the N-1 position of the pyrazole ring. This is generally achieved by nucleophilic substitution or alkylation reactions:

  • Alkylation of pyrazole nitrogen: The 3,5-dimethylpyrazole is treated with a suitable alkylating agent such as 2-(2-chloroethoxy)ethyl halide (e.g., bromide or tosylate).
  • Reaction conditions: Typically performed in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base such as potassium carbonate to deprotonate the pyrazole nitrogen and facilitate nucleophilic attack.
  • Temperature: Mild heating (50–80 °C) to promote reaction.
  • Purification: The product is isolated by extraction and purified by chromatography or recrystallization.

This alkylation strategy is consistent with general pyrazole N-alkylation methods reported in the literature, where nucleophilic substitution on alkyl halides bearing functional groups is a common approach.

Alternative Synthetic Routes and Considerations

  • Use of Mitsunobu Reaction: For introducing ether-linked side chains, Mitsunobu reaction conditions can be employed to couple pyrazole N-H with alcohol derivatives, although this is less common for chloroalkyl substituents due to competing side reactions.
  • Industrial Scale Synthesis: Patents indicate challenges in industrial synthesis of pyrazole derivatives with functionalized side chains, such as low yields and difficult purification steps. Optimization involves solvent selection, reaction time, and temperature control to maximize yield and purity.
  • Avoidance of Toxic Reagents: Some synthetic routes use hazardous reagents (e.g., ethyl diazoacetate, transition metal catalysts) which are avoided in safer, scalable methods.

Data Table: Summary of Preparation Methods

Step Reagents/Conditions Yield (%) Notes
Pyrazole core formation Hydrazine hydrate + pentane-2,4-dione, reflux ethanol, acetic acid catalyst 70–90 Efficient cyclocondensation to 3,5-dimethylpyrazole
N-Alkylation with chloroethoxyethyl halide 2-(2-chloroethoxy)ethyl bromide, K2CO3, DMF, 50–80 °C 60–80 Standard nucleophilic substitution on pyrazole N
Purification Extraction, chromatography or recrystallization Purity critical for downstream applications

Research Findings and Optimization

  • Yield Optimization: Reaction yields depend on the purity of starting materials and control of reaction parameters. Using dry solvents and inert atmosphere can improve alkylation efficiency.
  • Side Reactions: Possible side reactions include over-alkylation or substitution at other nucleophilic sites; careful stoichiometric control is necessary.
  • Scalability: Industrial processes require minimizing solvent use and avoiding toxic reagents; recent patents focus on greener, more efficient methods.
  • Characterization: Products are characterized by NMR (1H, 13C), mass spectrometry, and sometimes X-ray crystallography to confirm substitution patterns and purity.

Chemical Reactions Analysis

1-[2-(2-Chloro-ethoxy)-ethyl]-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong bases for nucleophilic substitution, and oxidizing agents like potassium permanganate for oxidation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Agricultural Chemistry

1-[2-(2-Chloro-ethoxy)-ethyl]-3,5-dimethyl-1H-pyrazole has been explored for its potential use as a pesticide or herbicide. Its structure allows it to interact with plant metabolic pathways, potentially leading to the development of new agrochemicals that can enhance crop yield and resistance to pests.

Pharmaceutical Development

The compound's unique molecular structure makes it a candidate for drug development. Research indicates that pyrazole derivatives often exhibit anti-inflammatory and analgesic properties. Case studies have shown that modifications to the pyrazole ring can lead to compounds with significant therapeutic effects against various diseases, including cancer and autoimmune disorders.

Biochemical Research

In biochemical studies, this compound has been utilized as a biochemical probe to study enzyme activity and metabolic pathways. Its ability to inhibit specific enzymes can provide insights into metabolic regulation and disease mechanisms.

Case Study 1: Agrochemical Efficacy

A study examining the herbicidal activity of various pyrazole derivatives, including this compound, demonstrated promising results in controlling weed growth in agricultural settings. The compound exhibited selective toxicity towards certain weed species while showing minimal impact on crop plants.

Case Study 2: Anti-inflammatory Properties

Research published in a peer-reviewed journal highlighted the anti-inflammatory effects of modified pyrazole compounds. In vitro assays showed that derivatives similar to this compound inhibited pro-inflammatory cytokine production in human cell lines, suggesting potential therapeutic applications in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 1-[2-(2-Chloro-ethoxy)-ethyl]-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Compound Name Substituent at N1 Position Key Features/Applications Reference
1-(2-Chloroethyl)-3,5-dimethyl-1H-pyrazole 2-Chloroethyl Precursor for N-heterocyclic carbene (NHC) ligands in Pd catalysis
1-Benzyl-3,5-dimethyl-1H-pyrazole Benzyl Enhanced lipophilicity; used in HCN channel inhibitor synthesis
1-(4-Chlorophenyl)-3,5-dimethyl-1H-pyrazole 4-Chlorophenyl Potential antimicrobial/anticancer activity; bulky aromatic substituent
1-(2-Bromophenylsulfonyl)-3,5-dimethyl-1H-pyrazole 2-Bromophenylsulfonyl Electron-withdrawing group; modifies electronic properties for drug design
1-(Cyclohexylsulfanyl)-3,5-dimethyl-1H-pyrazole Cyclohexylsulfanyl Improved cytotoxicity in Pt/Pd complexes

Key Observations :

  • Chloroethyl vs. Benzyl : The chloroethoxyethyl group in the target compound enhances reactivity in nucleophilic substitution reactions compared to benzyl derivatives, making it more suitable for ligand synthesis (e.g., NHC-Pd complexes) . In contrast, benzyl-substituted pyrazoles exhibit higher lipophilicity, favoring membrane permeability in bioactive molecules .
  • Chloroethyl vs. Sulfanyl Groups : Sulfanyl derivatives (e.g., cyclohexylsulfanyl) demonstrate superior cytotoxicity in metal complexes, likely due to stronger metal-sulfur coordination and enhanced cellular uptake . The chloroethoxyethyl group, however, offers a balance between reactivity and stability in high-temperature reactions (e.g., solventless synthesis at 120°C) .

Key Observations :

  • The target compound is typically synthesized via alkylation under mild conditions, whereas bulkier substituents (e.g., benzyl) require optimized bases and solvents to avoid steric hindrance .
  • Solventless methods are employed for chloroethyl derivatives, highlighting their thermal stability .

Table 3: Property Comparison

Compound Solubility Thermal Stability Biological Activity Reference
1-[2-(2-Chloro-ethoxy)-ethyl]-3,5-dimethyl-1H-pyrazole Moderate in DCM/THF Stable up to 120°C Ligand for Pd NPs; moderate cytotoxicity
1-(Cyclohexylsulfanyl)-3,5-dimethyl-1H-pyrazole Low in water Decomposes >200°C High cytotoxicity in Pt complexes
3,5-Dimethyl-1H-pyrazole High in polar solvents Stable at RT Hydrogen-bonding in crystal packing

Key Observations :

  • The chloroethoxyethyl group improves solubility in organic solvents compared to sulfanyl derivatives, facilitating use in catalytic systems .
  • Crystal structures of simpler analogues (e.g., 3,5-dimethylpyrazole) reveal hydrogen-bonding networks influenced by substituents, suggesting the target compound may form distinct solid-state interactions .

Biological Activity

1-[2-(2-Chloro-ethoxy)-ethyl]-3,5-dimethyl-1H-pyrazole (CAS No. 108223-78-5) is an organic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C₉H₁₅ClN₂O
  • Molecular Weight : 202.69 g/mol
  • IUPAC Name : 1-[2-(2-chloroethoxy)ethyl]-3,5-dimethylpyrazole

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound can inhibit certain enzymes by binding to their active sites, thus blocking substrate access. This mechanism is crucial in its application in medicinal chemistry, particularly in the development of anticancer agents.

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. Studies have shown that compounds with a pyrazole scaffold can inhibit the proliferation of various cancer cell lines:

Cancer Type Cell Line Activity
Lung CancerA549Inhibition of growth
Breast CancerMDA-MB-231Antiproliferative effects
Liver CancerHepG2Significant growth inhibition
Colorectal CancerHCT116Reduced cell viability
Prostate CancerLNCaPAntitumor activity

These findings suggest that the compound could be a promising candidate for further development in cancer therapeutics .

Anti-inflammatory Activity

The pyrazole structure is known for its anti-inflammatory properties. Compounds similar to this compound have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes:

Compound COX-1 Inhibition COX-2 Inhibition
This compoundModerateHigh
CelecoxibHighVery High

This table illustrates the potential of this compound as a selective COX-2 inhibitor, which is beneficial in treating inflammatory diseases .

Antimicrobial Activity

Additionally, studies have shown that pyrazole derivatives possess antimicrobial properties against various pathogens:

Pathogen Activity
E. coliModerate inhibition
S. aureusSignificant inhibition
Pseudomonas aeruginosaVariable activity

The presence of specific functional groups in the pyrazole structure enhances its antimicrobial efficacy .

Case Studies and Research Findings

Recent studies have highlighted the synthesis and evaluation of various pyrazole derivatives for their biological activities:

  • Synthesis and Evaluation : A study synthesized several pyrazole derivatives and evaluated them for anticancer activity against different cell lines. Results indicated promising antiproliferative effects, particularly against breast and liver cancer cells .
  • Mechanistic Studies : Investigations into the mechanism of action revealed that these compounds could induce apoptosis in cancer cells through both intrinsic and extrinsic pathways, highlighting their potential as chemotherapeutic agents .
  • Toxicity Assessments : Toxicity studies conducted on animal models showed that derivatives of pyrazole exhibited low toxicity profiles at therapeutic dosages, making them suitable candidates for further clinical development .

Q & A

Basic Question

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positions and purity. For example, the chloroethoxyethyl group’s protons appear as triplets (δ ~3.6–4.0 ppm) .
  • X-ray Crystallography : Single-crystal X-ray analysis resolves the pyrazole ring’s planarity and substituent orientations. Mean C–C bond lengths (~1.39 Å) and torsion angles validate structural integrity .
  • HPLC/MS : Ensures >95% purity and molecular ion ([M+H]+) verification .

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced Question
Discrepancies in bioactivity (e.g., antileishmanial vs. antitumor efficacy) may arise from assay conditions or structural analogs. Methodological steps include:

  • Dose-Response Curves : Validate activity across multiple concentrations (e.g., IC50_{50} values).
  • Control Experiments : Compare with known inhibitors/probes (e.g., pyrazole-based drugs) .
  • Structural Confirmation : Ensure synthesized batches match crystallographic data to exclude impurities .

What advanced techniques are used to study its structure-activity relationships (SAR) in medicinal chemistry?

Advanced Question

  • Molecular Docking : Models interactions with target proteins (e.g., enzymes or receptors). The chloroethoxyethyl chain’s flexibility may influence binding pocket accessibility .
  • Comparative SAR : Synthesize analogs (e.g., replacing chlorine with fluorine) and test bioactivity. Methyl groups at positions 3 and 5 enhance lipophilicity, affecting membrane permeability .
  • Pharmacokinetic Profiling : Assess metabolic stability via liver microsome assays .

How does crystallographic data inform the compound’s reactivity and stability?

Advanced Question
Single-crystal XRD reveals:

  • Torsional Strain : The ethoxyethyl linker’s conformation impacts steric hindrance during reactions.
  • Hydrogen Bonding : Pyrazole N–H groups form intermolecular bonds, stabilizing the solid-state structure. This data guides solvent selection for recrystallization .
  • Thermal Stability : Correlate melting points (e.g., 141–143°C) with purity and crystal packing efficiency .

What in vitro assays are suitable for evaluating its pro-oxidant or cytotoxic effects?

Advanced Question

  • MTT Assay : Measures mitochondrial activity in cancer cell lines (e.g., HeLa or MCF-7). IC50_{50} values below 10 μM suggest significant cytotoxicity .
  • Total Oxidative Stress (TOS) Assay : Quantifies ROS generation using fluorogenic probes (e.g., DCFH-DA). Elevated TOS indicates pro-oxidant potential .
  • LDH Release Assay : Assesses membrane integrity post-treatment, distinguishing necrotic vs. apoptotic effects .

How do solvent and catalyst choices affect its utility in material science applications?

Advanced Question

  • Coordination Chemistry : The pyrazole nitrogen can bind transition metals (e.g., Cu2+^{2+} or Zn2+^{2+}). Solvents like THF or acetonitrile favor complex formation .
  • Catalytic Roles : In polymer synthesis, the compound may act as a ligand in palladium-catalyzed cross-coupling reactions. Catalyst loading (1–5 mol%) and solvent polarity (e.g., DMF vs. toluene) influence reaction rates .

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